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Compound of Interest

2,2-Difluoroethyl p-
Compound Name:
toluenesulfonate

Cat. No.: B159843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Difluoroethyl p-toluenesulfonate (CAS Number: 135206-84-7), a key intermediate in organic
synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for
acquiring such spectra. This information is crucial for the unambiguous identification and
characterization of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,2-Difluoroethyl p-
toluenesulfonate, which has a molecular formula of CoH10F203S and a molecular weight of
236.24 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
782 q 8.3 2H, Ar-H (ortho to
S0z2)
738 g 8.0 2H, Ar-H (ortho to
CHs)
5.95 tt 545,35 1H, -CHF2
4.35 td 13.5,35 2H, -O-CHa2-
2.45 S 3H, -CHs
13C NMR (Carbon-13 NMR)
Chemical Shift (6) ppm Assignment
145.4 Ar-C-CHs
132.3 Ar-C-S0O:2
130.0 Ar-CH (ortho to CHs)
128.0 Ar-CH (ortho to SO2)
113.4 (t, J = 242 Hz) -CHF2
66.2 (t, J = 28 Hz) -O-CHa-
21.6 -CHs
F NMR (Fluorine-19 NMR)
Chemical Shift () Multiplicity Coupling Constant Assignment
ppm (J) Hz
-124.5 dt 545,135 -CHF2
Infrared (IR) Spectroscopy
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3070 Weak Aromatic C-H Stretch
2980 Weak Aliphatic C-H Stretch
1595 Medium Aromatic C=C Stretch
1360 Strong S=0 Asymmetric Stretch
1175 Strong S=0 Symmetric Stretch
1095 Strong C-O Stretch

1050-1250 Strong C-F Stretch

p-Substituted Benzene C-H
815 Strong

Bend
Mass Spectrometry (MS)

miz Relative Intensity (%) Assighment

236 15 [M]+

173 20 [M - CHF2CH20]*
CH3CesHaSO2]* (p-

155 100 [CHaCaHaS0al" (p
toluenesulfonyl cation)

91 80 [C7H7]* (tropylium cation)

65 30 [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
used.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Difluoroethyl p-
toluenesulfonate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDClIs, Acetone-ds).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

o Alonger acquisition time and a higher number of scans are typically required compared to
1H NMR.

e 19F NMR Acquisition:
o Acquire the spectrum using a fluorine-observe pulse sequence.
o Set the spectral width to an appropriate range for fluorinated organic compounds.

o Reference the spectrum to an external standard (e.g., CFCls at O ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two
KBr or NaCl plates.
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o KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press
into a thin, transparent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

e Acquisition:

[e]

Record a background spectrum of the empty sample compartment or the KBr pellet
holder.

[e]

Place the sample in the spectrometer and acquire the sample spectrum.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The spectrum is usually recorded in the range of 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source (e.g., Electron lonization - El, Electrospray lonization - ESI). For
El, direct infusion or injection via Gas Chromatography (GC) can be used.

e Instrumentation: Employ a mass spectrometer capable of providing the desired mass
resolution and fragmentation information (e.g., a quadrupole or time-of-flight analyzer).

e Acquisition (El mode):
o Set the ionization energy, typically to 70 eV.

o Scan a mass range appropriate for the molecular weight of the compound and its
expected fragments (e.g., m/z 40-300).

o The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Interpretation and Structural Elucidation
Workflow
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The following diagram illustrates the logical workflow for utilizing the spectroscopic data to
confirm the structure of 2,2-Difluoroethyl p-toluenesulfonate.

Workflow for Structural Elucidation

Data Acquisition
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Structural Confirmation

Confirm Structure of
2,2-Difluoroethyl p-toluenesulfonate

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and structural confirmation of 2,2-
Difluoroethyl p-toluenesulfonate.

This comprehensive dataset and the accompanying protocols provide a valuable resource for
researchers working with 2,2-Difluoroethyl p-toluenesulfonate, facilitating its accurate
identification and use in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Difluoroethyl p-
toluenesulfonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159843#spectroscopic-data-of-2-2-difluoroethyl-p-
toluenesulfonate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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